

Isophysalin G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Isophysalin G				
Cat. No.:	B13921451	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophysalin G is a naturally occurring steroid belonging to the physalin class of withanolides, which are primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds are characterized by a unique 16,24-cyclo-13,14-seco-steroidal backbone. **Isophysalin G**, like other physalins, has garnered significant interest in the scientific community due to its diverse and potent biological activities, including anti-inflammatory and antimalarial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of **Isophysalin G**, with a focus on data and methodologies relevant to researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

Isophysalin G is a complex organic molecule with the molecular formula C₂₈H₃₀O₁₀[1]. Its structure features a highly oxygenated and rearranged steroidal framework. The precise chemical identity and properties are summarized below.

Physicochemical Data



Property	Value	Source
Molecular Formula	C28H30O10	[1]
Molecular Weight	526.5 g/mol	[1][2]
IUPAC Name	(1R,2S,5S,8S,9R,15S,17R,18 R,21S,24R,26S,27S)-5,15- dihydroxy-2,9,26-trimethyl- 3,19,23,28- tetraoxaoctacyclo[16.9.1.1 ¹⁸ , ²⁷ . 0 ¹ , ⁵ .0 ² , ²⁴ .0 ⁸ , ¹⁷ .0 ⁹ , ¹⁴ .0 ²¹ , ²⁶]nonac osa-11,13-diene-4,10,22,29- tetrone	[1]
Physical Description	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Pyridine, Acetone	[2]
Source	Physalis alkekengi	[2]

Note: In some literature, "**Isophysalin G**" and "Physalin G" are used interchangeably. The data presented here corresponds to the entry for Physalin G in PubChem (CID 56683730)[1].

Biological Activities and Quantitative Data

Isophysalin G has demonstrated significant potential in preclinical studies, particularly in the areas of inflammation and infectious diseases.

Anti-inflammatory Activity

Isophysalin G exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.



Assay	Cell Line	Stimulant	IC ₅₀ (μM)	Source
Nitric Oxide (NO) Production Inhibition	Macrophages	Lipopolysacchari de (LPS)	64.01	[3]

Antimalarial Activity

Physalins, including **Isophysalin G**, have been investigated for their activity against the malaria parasite, Plasmodium falciparum.

Compound	Parasite Strain	IC50 (μM)	Source
Physalin G	Plasmodium falciparum	37.5 ± 7.10	[2]

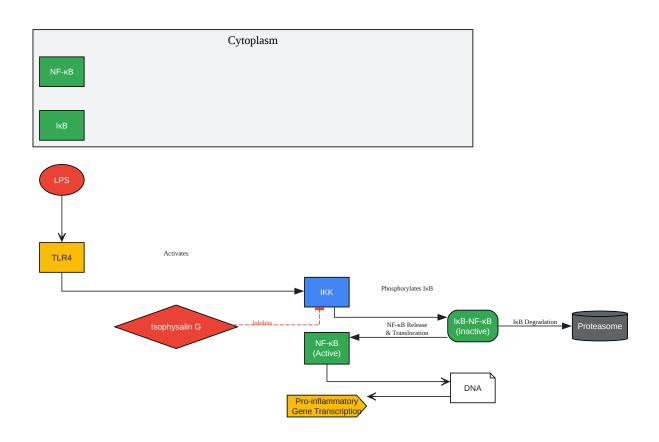
Signaling Pathways

The biological effects of physalins are often attributed to their modulation of key cellular signaling pathways, primarily the NF-kB and MAPK pathways, which are central to inflammation and other cellular responses.

NF-kB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some physalins have been shown to inhibit this pathway by targeting the IKK complex[4]. The proposed mechanism of action for **Isophysalin G** in this pathway is the inhibition of IKK, preventing the downstream signaling that leads to inflammation.





Click to download full resolution via product page

Caption: Proposed inhibition of the NF-кВ pathway by **Isophysalin G**.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are a series of protein kinase cascades that regulate a wide variety of cellular processes, including inflammation, cell proliferation, differentiation, and

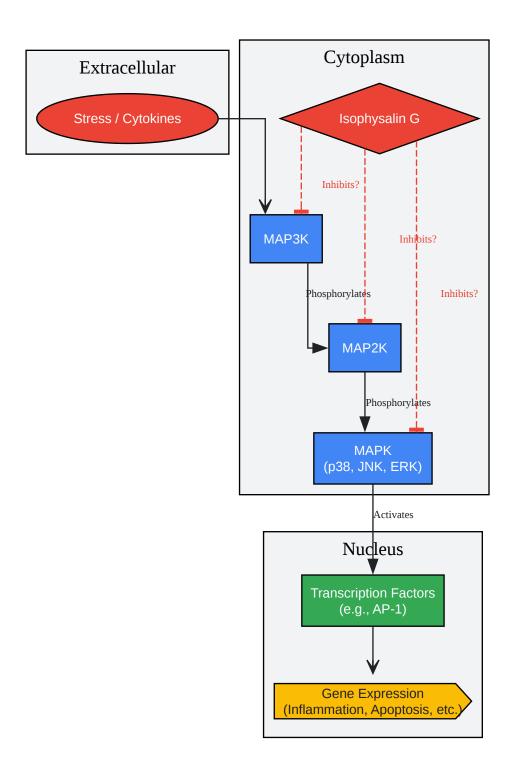


Foundational & Exploratory

Check Availability & Pricing

apoptosis. There are three main MAPK families: ERK, JNK, and p38. Extracellular stimuli, such as stress or cytokines, activate a cascade of phosphorylation events, starting with a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK. The activated MAPK then translocates to the nucleus to regulate gene expression. While it is known that physalins can modulate MAPK signaling, the specific targets of **Isophysalin G** within these cascades are not yet fully elucidated. A generalized diagram illustrates the potential points of intervention.





Click to download full resolution via product page

Caption: Potential intervention points of Isophysalin G in the MAPK pathway.

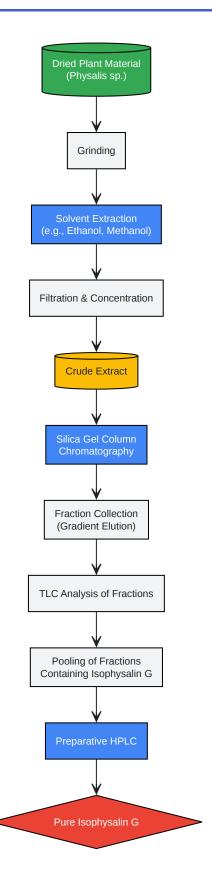
Experimental Protocols



Isolation and Purification of Isophysalin G

The following is a general protocol for the isolation of physalins from Physalis species, which can be adapted for the specific purification of **Isophysalin G**.





Click to download full resolution via product page

Caption: General workflow for the isolation of Isophysalin G.



Methodology:

- Preparation of Plant Material: Dried aerial parts or calyces of the Physalis plant are ground into a fine powder.
- Extraction: The powdered material is extracted exhaustively with a suitable organic solvent such as methanol or ethanol at room temperature or with gentle heating.
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
- Analysis and Pooling: Fractions are collected and analyzed by thin-layer chromatography
 (TLC) to identify those containing Isophysalin G. Fractions with similar profiles are pooled.
- Purification: The pooled fractions are further purified using preparative high-performance liquid chromatography (HPLC) to obtain pure **Isophysalin G**.
- Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

Objective: To determine the inhibitory effect of **Isophysalin G** on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)



Isophysalin G

- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- 96-well plates

Procedure:

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
- Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of Isophysalin G. Cells are pre-incubated for 1-2 hours.
- Stimulation: LPS (1 μ g/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.
- Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.
- Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
 The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
- Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

In Vitro Antimalarial Assay: P. falciparum Growth Inhibition

Objective: To evaluate the inhibitory effect of **Isophysalin G** on the in vitro growth of Plasmodium falciparum.



Materials:

- · Chloroquine-sensitive or -resistant strain of P. falciparum
- Human erythrocytes (O+)
- RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum
- Isophysalin G
- SYBR Green I dye or [3H]-hypoxanthine
- 96-well microtiter plates

Procedure:

- Parasite Culture:P. falciparum is maintained in continuous culture in human erythrocytes in a complete medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Assay Setup: Asynchronous or synchronized (ring-stage) parasite cultures are diluted to a
 parasitemia of ~0.5% in a 2% hematocrit suspension.
- Drug Addition: Serial dilutions of **Isophysalin G** are added to the wells of a 96-well plate.
- Incubation: The parasite suspension is added to the wells, and the plates are incubated for
 72 hours under the same culture conditions.
- Growth Measurement (SYBR Green I method):
 - After incubation, the plates are frozen and thawed to lyse the erythrocytes.
 - SYBR Green I lysis buffer is added to each well.
 - The plates are incubated in the dark at room temperature.
 - Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.



• Calculation: The fluorescence intensity is proportional to the parasite biomass. The percentage of growth inhibition is calculated relative to the drug-free control. The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

Conclusion

Isophysalin G is a promising natural product with well-defined anti-inflammatory and potential antimalarial activities. Its mechanism of action appears to involve the modulation of critical inflammatory signaling pathways such as the NF-κB pathway. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of **Isophysalin G**. Future studies should focus on elucidating the specific molecular targets within the MAPK and other relevant pathways, as well as on in vivo efficacy and safety profiling to advance its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antimalarial activity of physalins B, D, F, and G PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence "Transmission Blocking" Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isophysalin G: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13921451#isophysalin-g-chemical-structure-and-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com